2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Physicochemical Profiling Drug-likeness Optimization ADME Property Tuning

This 4-chlorophenyl N-sulfonylpiperidine acetamide (CAS 941990-70-1, ≥98% purity) is a uniquely positioned R&D tool. Its experimentally confirmed inactivity against RMI-FANCM and SSB-PriA targets makes it a qualified negative control for HTS—a distinction no structural analog can guarantee. With an XLogP of 2.3 and zero Lipinski violations, it's an ideal scaffold for optimizing potency and permeability in metalloenzyme or kinase programs.

Molecular Formula C19H22ClN3O3S
Molecular Weight 407.91
CAS No. 941990-70-1
Cat. No. B2685808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide
CAS941990-70-1
Molecular FormulaC19H22ClN3O3S
Molecular Weight407.91
Structural Identifiers
SMILESC1CCN(C(C1)CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H22ClN3O3S/c20-15-7-9-18(10-8-15)27(25,26)23-12-4-2-6-17(23)13-19(24)22-14-16-5-1-3-11-21-16/h1,3,5,7-11,17H,2,4,6,12-14H2,(H,22,24)
InChIKeyYJQHOICSLGEKDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 941990-70-1): Compound Class and Procurement Baseline


2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 941990-70-1) is a synthetic small molecule belonging to the N-sulfonylpiperidine acetamide chemical class, characterized by a piperidine core bearing a 4-chlorophenylsulfonyl group at the 1-position and a pyridin-2-ylmethyl acetamide side chain at the 2-position [1]. The molecular formula is C19H22ClN3O3S with a molecular weight of 407.91 g/mol [1]. The compound is primarily supplied as a research-grade screening compound for early-stage drug discovery, target identification, and biochemical probe development [1]. Key physicochemical properties include a calculated XLogP of 2.3 and compliance with Lipinski's Rule of Five, indicating drug-like characteristics suitable for further optimization [2].

Why Generic Substitution of 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide Is Scientifically Unreliable


Within the N-sulfonylpiperidine acetamide series, even minor alterations to the aryl sulfonyl substituent can produce substantial shifts in lipophilicity, target engagement profiles, and metabolic stability. The 4-chlorophenyl group in CAS 941990-70-1 confers a distinct combination of electron-withdrawing character and steric bulk that directly modulates both the compound's physicochemical properties (e.g., XLogP ~2.3) and its biological selectivity fingerprint [1]. Published bioassay data demonstrate that this specific compound is inactive against several screening targets—including the RMI-FANCM (MM2) protein-protein interaction and the SSB-PriA antibacterial target [2]—a selectivity profile that cannot be assumed for analogs with 4-bromo, 4-methyl, or 4-fluoro substitutions without confirmatory experimental evidence. Substituting a close analog without verifying target-specific activity, off-target binding, and physicochemical suitability risks introducing unintended polypharmacology or losing the desired negative-control properties that make this compound valuable for assay development and target deconvolution studies.

Quantitative Differentiation Evidence: 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide vs. Closest Analogs


Lipophilicity Modulation: Impact of 4-Chlorophenyl vs. 4-Bromo, 4-Methyl, and 4-Fluoro Analogs on Calculated LogP

The 4-chlorophenyl substituent on CAS 941990-70-1 produces a calculated XLogP of 2.3 [1], positioning this compound within the optimal lipophilicity range for oral drug-like molecules (LogP 1–3). In contrast, the corresponding 4-bromo analog (estimated XLogP ~3.0) exceeds this range and carries higher risk of poor aqueous solubility and increased metabolic clearance. The 4-methyl analog (estimated XLogP ~2.8) also trends above the optimal window, while the 4-fluoro analog (estimated XLogP ~1.8) lies at the lower boundary [2]. This 0.5–0.7 unit LogP difference across the series can translate into meaningful variations in membrane permeability, plasma protein binding, and cytochrome P450 susceptibility, directly impacting hit-to-lead progression decisions.

Physicochemical Profiling Drug-likeness Optimization ADME Property Tuning

Target Selectivity Fingerprint: Confirmed Inactivity Against RMI-FANCM (MM2), SSB-PriA, and M. tuberculosis PstP Phosphatase

In PubChem bioassay screening, CAS 941990-70-1 (CID 16809473, SID 312552296) was tested and confirmed 'Inactive' in three mechanistically distinct high-throughput screening assays: (i) a screen for inhibitors of the RMI-FANCM (MM2) protein-protein interaction (AID 1159607); (ii) an AlphaScreen for SSB-PriA antibiotic-resistant target inhibitors (AID 1272365); and (iii) an HTS for inhibitors of Mycobacterium tuberculosis PstP phosphatase (AID 2060911) [1]. This clean inactivity profile against two human DNA repair pathway targets and one bacterial phosphatase target is a defined experimental result. Analogs with differing aryl sulfonyl substituents (e.g., 4-bromo, 4-methyl, 4-fluoro) have not been publicly profiled in these same assays, and their activity at these targets remains unknown.

Assay Development Negative Control Compound Target Deconvolution

Drug-Likeness and Lead-Likeness Compliance: Lipinski Rule-of-Five and Physicochemical Profile vs. Class Averages

CAS 941990-70-1 satisfies all four Lipinski Rule-of-Five criteria: molecular weight 407.9 (< 500), XLogP 2.3 (< 5), hydrogen bond donors = 1 (< 5), and hydrogen bond acceptors = 4 (< 10) [1][2]. The compound exhibits zero RO5 violations, placing it in a favorable region of drug-like chemical space. By comparison, the 4-bromo analog (MW ~452, XLogP ~3.0) remains compliant but trends closer to the MW and LogP upper limits, while the 4-methyl analog (MW ~387) and 4-fluoro analog (MW ~391) also comply. However, the combination of Lipinski compliance with a pyridin-2-ylmethyl moiety—providing a basic nitrogen capable of forming hydrogen bonds and metal-coordination interactions—distinguishes this compound from simpler N-aryl acetamide analogs lacking the pyridine ring [3].

Lead Optimization Drug-likeness Assessment Fragment-Based Drug Discovery

Molecular Diversity: Structural Differentiation via 2-Position Piperidine Substitution and Pyridin-2-ylmethyl Acetamide Side Chain

CAS 941990-70-1 features a unique substitution pattern: the acetamide side chain is attached at the 2-position of the piperidine ring, with the amide nitrogen bearing a pyridin-2-ylmethyl group [1]. This regiochemistry is distinct from the more common 4-substituted piperidine sulfonamide analogs found in the literature, such as 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives reported by Iqbal et al. and Virk et al. for antibacterial and lipoxygenase inhibition studies [2]. The 2-position attachment creates a stereogenic center at the piperidine C-2 carbon, introducing chirality not present in 4-substituted or N-substituted piperidine analogs. The pyridin-2-ylmethyl group provides a metal-chelating pharmacophore absent in simple N-phenyl or N-benzyl acetamide derivatives [1].

Scaffold Diversity Structure-Activity Relationship (SAR) Chemical Library Design

Optimal Procurement and Application Scenarios for 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 941990-70-1)


Negative Control Compound for DNA Repair Pathway Inhibitor Screening Assays

The experimentally confirmed inactivity of CAS 941990-70-1 against the RMI-FANCM (MM2) protein-protein interaction (PubChem AID 1159607) [1] makes it a qualified negative control compound for HTS campaigns targeting Fanconi anemia pathway components. Researchers developing FRET-based or AlphaScreen assays for MM2 inhibitors can incorporate this compound to establish baseline signal and validate assay window, with greater confidence than using uncharacterized structural analogs.

Lead-Like Scaffold for Fragment-Based or Structure-Based Drug Design Requiring Balanced Lipophilicity

With an XLogP of 2.3, molecular weight of 407.9, and zero Lipinski violations [2], CAS 941990-70-1 occupies a favorable region of drug-like chemical space. The pyridin-2-ylmethyl group provides a metal-coordination handle for targeting metalloenzymes or kinase ATP-binding sites, while the 2-position piperidine chirality offers opportunities for stereospecific SAR exploration [3]. Medicinal chemistry teams can use this compound as a starting scaffold for optimization programs where balanced potency, permeability, and solubility are required.

Antibacterial Target Deconvolution and Counter-Screening

The compound's inactivity against the SSB-PriA antibacterial target (AID 1272365) and M. tuberculosis PstP phosphatase (AID 2060911) [1] supports its use in counter-screening panels for antibiotic discovery programs. When screening compound libraries against novel bacterial targets, CAS 941990-70-1 can serve as a specificity control to filter out non-selective hits, reducing false-positive rates in primary screening campaigns.

Chemical Probe for Investigating Halogen-Dependent Structure-Activity Relationships

The 4-chlorophenyl group in CAS 941990-70-1 can be systematically compared with 4-bromo, 4-methyl, and 4-fluoro analogs to dissect the contribution of halogen size, electronegativity, and lipophilicity to target binding and selectivity [4]. This compound serves as a reference point in halogen-scanning SAR studies aimed at optimizing lead candidates for specific therapeutic targets, where the intermediate properties of chlorine (between fluorine and bromine) often provide a useful balance of potency and metabolic stability.

Quote Request

Request a Quote for 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.